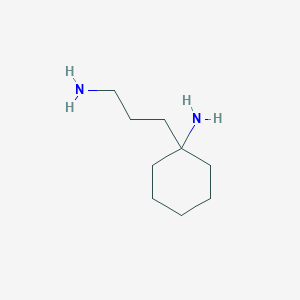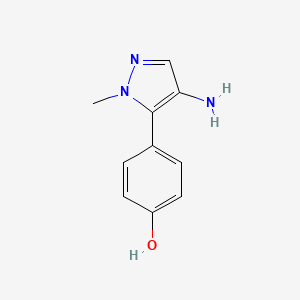
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 4-aminoacetophenone with hydrazine hydrate to form 4-amino-1-methyl-1H-pyrazole. This intermediate is then subjected to a coupling reaction with phenol under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted phenolic compounds, depending on the type of reaction and the reagents used .
科学的研究の応用
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products
作用機序
The mechanism of action of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol.
4-(4-Nitro-1-methyl-1H-pyrazol-5-yl)phenol: An oxidized derivative with different biological activities.
4-(4-Hydroxy-1-methyl-1H-pyrazol-5-yl)phenol:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its amino and phenolic groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
4-(4-amino-2-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-13-10(9(11)6-12-13)7-2-4-8(14)5-3-7/h2-6,14H,11H2,1H3 |
InChIキー |
WPNDPIUNWBTUGE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)N)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


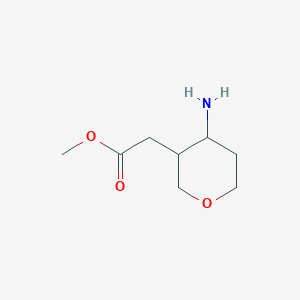
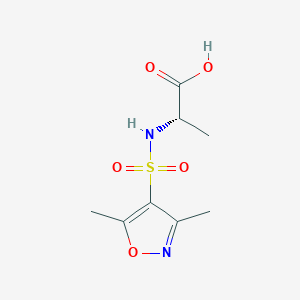
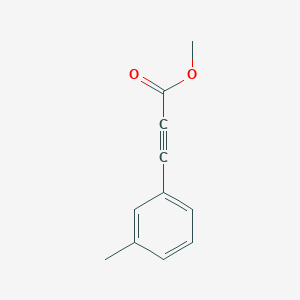
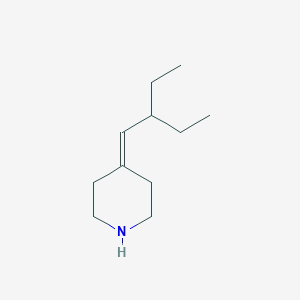
![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
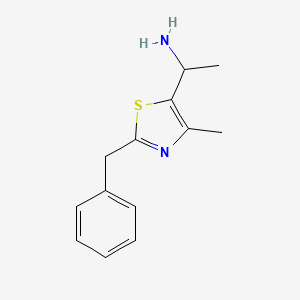
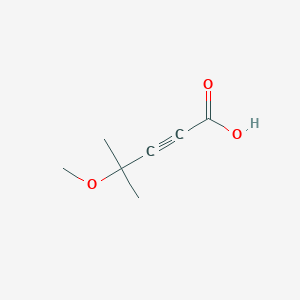
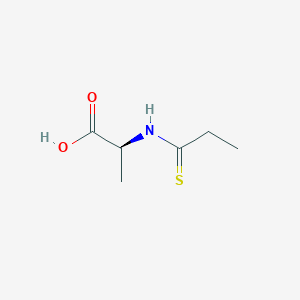

methanol](/img/structure/B13154491.png)
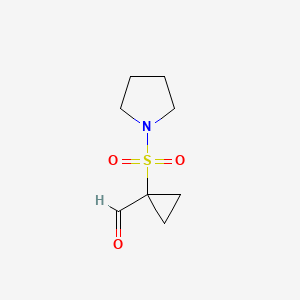
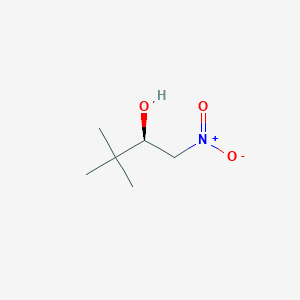
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
